Cas no 652154-17-1 (1-Piperazinecarboxamide, N-methyl-, dihydrochloride)

1-Piperazinecarboxamide, N-methyl-, dihydrochloride is a chemically stable derivative of piperazine, characterized by the presence of a carboxamide group and a methyl substitution on the nitrogen atom. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various synthetic and pharmaceutical applications. This compound is commonly employed as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its well-defined structure and high purity ensure consistent reactivity, which is critical for precise chemical transformations. The dihydrochloride salt also improves handling and storage stability, making it a reliable choice for research and industrial processes.
1-Piperazinecarboxamide, N-methyl-, dihydrochloride structure
652154-17-1 structure
Product Name:1-Piperazinecarboxamide, N-methyl-, dihydrochloride
CAS No:652154-17-1
MF:C6H15Cl2N3O
MW:216.108799219131
CID:402184
Update Time:2025-05-28

1-Piperazinecarboxamide, N-methyl-, dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinecarboxamide, N-methyl-, dihydrochloride
    • N-METHYLPIPERAZINE-1-CARBOXAMIDE DIHYDROCHLORIDE
    • CID 92019445
    • Inchi: 1S/C6H13N3O.2ClH/c1-7-6(10)9-4-2-8-3-5-9;;/h8H,2-5H2,1H3,(H,7,10);2*1H
    • InChI Key: YLPUBOJXEXIZNC-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O=C(NC)N1CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Topological Polar Surface Area: 44.4

1-Piperazinecarboxamide, N-methyl-, dihydrochloride Pricemore >>

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